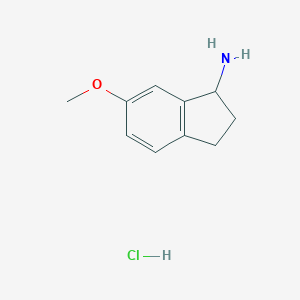

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDASQBFJKUGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595272 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103028-80-4 | |

| Record name | 6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and potential pharmacological properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 103028-80-4 (hydrochloride) | [1] |

| 180915-62-2 ((S)-enantiomer hydrochloride) | [2][3] | |

| 180915-77-9 ((R)-enantiomer free base) | [4] | |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [1][2] |

| Predicted pKa | 9.5 ± 0.2 (of the primary amine) | Computational Prediction |

| Appearance | White to pale yellow solid | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in DMSO. | [3] |

| Melting Point | Data not available for the racemate. Similar aminoindane hydrochlorides have melting points in the range of 200-230°C. | N/A |

| Boiling Point (free base) | 266.1 °C | [5] |

| Flash Point (free base) | 118.8 °C | [5] |

| LogP (free base) | 1.2 - 2.34 | [4][5] |

Synthesis and Chiral Separation

The synthesis of this compound is typically achieved through a two-step process starting from 6-methoxy-1-indanone. The first step involves the formation of an oxime, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Oximation of 6-methoxy-1-indanone

A general procedure for the oximation of an indanone is as follows:

-

To a solution of 6-methoxy-1-indanone (1 equivalent) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.05-1.2 equivalents).

-

Heat the reaction mixture at 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (aq) to remove any remaining pyridine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-methoxy-1-indanone oxime.

Step 2: Reduction of 6-methoxy-1-indanone oxime and Salt Formation

A plausible method for the reduction of the oxime to the amine involves catalytic hydrogenation:

-

Dissolve the 6-methoxy-1-indanone oxime (1 equivalent) in an appropriate solvent such as ethanol or methanol.

-

Add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.

-

Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (50-100 psi) at room temperature to 50°C.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

Experimental Protocol: Chiral Separation

The enantiomers of 6-methoxy-2,3-dihydro-1H-inden-1-amine can be resolved using chiral High-Performance Liquid Chromatography (HPLC). A general approach is as follows:

-

Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of primary amines. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., ~270 nm, characteristic of the methoxy-substituted benzene ring) is suitable.

-

Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

Pharmacological Profile (Predicted)

While direct pharmacological data for this compound is scarce, its structural similarity to known psychoactive compounds, particularly monoamine oxidase (MAO) inhibitors, allows for a predicted pharmacological profile. Aminoindan derivatives are known to interact with monoamine transporters.[6]

Predicted Mechanism of Action: Monoamine Oxidase Inhibition

The primary amine on the indane scaffold is a common feature in many MAO inhibitors. It is hypothesized that 6-methoxy-2,3-dihydro-1H-inden-1-amine acts as an inhibitor of MAO-A and/or MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters, which is the basis for the therapeutic effects of MAOIs in depression and Parkinson's disease.[2]

Experimental Protocol: In Vitro MAO Inhibition Assay

To experimentally determine the MAO-A and MAO-B inhibitory activity of this compound, a fluorometric assay can be employed.[7]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine or p-tyramine).[7]

-

Horseradish peroxidase (HRP).

-

Fluorogenic probe (e.g., Amplex® Red).

-

Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[7]

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[7]

-

96-well microplates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and positive controls in the assay buffer.

-

In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.

-

Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a chiral compound with basic properties that make it a subject of interest for further investigation in medicinal chemistry. While a complete experimental dataset for its properties is not yet available, this guide provides a solid foundation based on existing data for related compounds and predictive models. The provided experimental protocols for synthesis, chiral separation, and pharmacological evaluation offer a clear path for researchers to further characterize this molecule and explore its potential as a therapeutic agent, likely targeting monoamine oxidase. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

- 1. abcam.cn [abcam.cn]

- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 3. 1-AMINOINDANE HYDROCHLORIDE CAS#: 70146-15-5 [m.chemicalbook.com]

- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Methoxy-1-Indanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological profile of 6-methoxy-1-indanamine hydrochloride. The information is intended for a scientific audience and is supported by structured data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and further research.

Chemical and Physical Properties

6-Methoxy-1-indanamine hydrochloride is a chemical compound belonging to the aminoindane class. The indane skeleton is comprised of a benzene ring fused to a cyclopentane ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Below is a summary of its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | [1] |

| Synonyms | 6-Methoxy-1-aminoindan hydrochloride, 6-Methoxyindan-1-yl amine hydrochloride | [1][2] |

| CAS Number | 103028-80-4 | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [1] |

| Canonical SMILES | COC1=CC2=C(CCC2N)C=C1.Cl | [1] |

| Boiling Point | 301.4 °C at 760 mmHg (for free base) | [1] |

| Flash Point | 136.1 °C (for free base) | [1] |

| Vapor Pressure | 0.000789 mmHg at 25°C (for free base) | [1] |

| LogP | 2.34150 (for free base) | [1] |

| Hydrogen Bond Donor Count | 2 (for free base) | [1] |

| Hydrogen Bond Acceptor Count | 2 (for free base) | [1] |

| Rotatable Bond Count | 1 (for free base) | [1] |

Synthesis

The primary route for the synthesis of 6-methoxy-1-indanamine hydrochloride is through the reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone. This common and versatile reaction in medicinal chemistry involves the formation of an imine intermediate, which is then reduced to the desired amine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the commercially available 6-methoxy-1-indanone.

Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of 6-methoxy-1-indanamine hydrochloride from 6-methoxy-1-indanone.

Materials:

-

6-Methoxy-1-indanone

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (anhydrous)

-

Dichloromethane

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation and Reduction (One-Pot Method):

-

To a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture to a pH of 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-1-indanamine free base.

-

-

Purification (Optional):

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

-

Salt Formation:

-

Dissolve the purified 6-methoxy-1-indanamine free base in a minimal amount of diethyl ether or ethanol.

-

Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 6-methoxy-1-indanamine hydrochloride.

-

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.7 - 7.2 | m | 3H |

| CH-NH₂ | 4.1 - 4.3 | t or dd | 1H |

| OCH₃ | ~3.8 | s | 3H |

| CH₂ (benzylic) | 2.8 - 3.1 | m | 2H |

| CH₂ | 1.8 - 2.5 | m | 2H |

| NH₂ | Variable | br s | 2H |

Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (ppm) |

| Aromatic C-O | 155 - 160 |

| Aromatic C | 110 - 145 |

| C-NH₂ | 55 - 60 |

| OCH₃ | ~55 |

| CH₂ (benzylic) | 30 - 35 |

| CH₂ | 25 - 30 |

Predicted Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ (free base) | 164.11 |

| [M]⁺ (molecular ion of free base) | 163.10 |

Pharmacology and Mechanism of Action

The pharmacological profile of 6-methoxy-1-indanamine hydrochloride has not been extensively characterized in the scientific literature. However, based on its structural similarity to other aminoindanes, it is predicted to act as a monoamine neurotransmitter reuptake inhibitor and/or releasing agent. Aminoindanes are known to interact with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

The historical development of aminoindanes includes research into their potential as anti-Parkinsonian drugs due to their monoamine oxidase (MAO) inhibitory activity.[3] More recently, some aminoindane derivatives have been identified as novel psychoactive substances.[3][4]

Predicted Pharmacological Profile

| Target | Action |

| Serotonin Transporter (SERT) | Inhibition of reuptake / Releasing agent |

| Dopamine Transporter (DAT) | Inhibition of reuptake / Releasing agent |

| Norepinephrine Transporter (NET) | Inhibition of reuptake / Releasing agent |

| Monoamine Oxidase (MAO) | Potential for inhibition |

Conceptual Signaling Pathway: Monoamine Reuptake Inhibition

The diagram below illustrates the general mechanism by which an aminoindane compound is expected to exert its effects at a synapse. By blocking the reuptake transporters, the concentration of monoamine neurotransmitters in the synaptic cleft increases, leading to enhanced downstream signaling.

Safety and Handling

As with any research chemical, 6-methoxy-1-indanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Methoxy-1-indanamine hydrochloride is a member of the pharmacologically relevant aminoindane class. While specific data for this compound is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, a reliable synthetic route, and a predicted pharmacological profile based on its structural analogues. Further research is warranted to fully elucidate its specific biological activities and potential therapeutic applications.

References

In-Depth Technical Guide: 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest in neuropharmacology. The document details its chemical properties, a plausible synthesis protocol, its mechanism of action as a monoamine oxidase B (MAO-B) inhibitor, and its role in modulating dopaminergic pathways.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 199.68 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| CAS Number | 180915-62-2 ((S)-enantiomer hydrochloride) | [2] |

| Appearance | Pale-yellow to Yellow-brown Liquid (free base) | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Plausible Experimental Synthesis Protocol

Step 1: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one

This step would likely involve an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(m-methoxyphenyl)propanoic acid.

-

Reagents and Solvents: 3-(m-methoxyphenyl)propanoic acid, a strong acid catalyst (e.g., polyphosphoric acid or triflic acid), and an appropriate solvent.

-

Procedure: The precursor acid is heated with the acid catalyst to induce cyclization, forming the indanone ring structure. The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography.

Step 2: Reductive Amination to form 6-methoxy-2,3-dihydro-1H-inden-1-amine

The ketone functional group of the indanone is converted to an amine.

-

Reagents and Solvents: 6-methoxy-2,3-dihydro-1H-inden-1-one, a source of ammonia (e.g., ammonium acetate or ammonia gas), a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a suitable solvent like methanol or ethanol.

-

Procedure: The indanone is reacted with the ammonia source to form an intermediate imine, which is then reduced in situ by the reducing agent to yield the primary amine. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and solubility.

-

Reagents and Solvents: 6-methoxy-2,3-dihydro-1H-inden-1-amine, hydrochloric acid (typically as a solution in a solvent like diethyl ether or isopropanol), and an anhydrous solvent (e.g., diethyl ether).

-

Procedure: The purified amine is dissolved in an anhydrous solvent. A solution of hydrochloric acid is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound is investigated for its potential as a selective inhibitor of monoamine oxidase B (MAO-B).[3][4] MAO-B is a key enzyme in the metabolic degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[5][6]

In neurodegenerative conditions such as Parkinson's disease, the loss of dopaminergic neurons leads to a deficiency in dopamine levels in the brain.[5] By inhibiting MAO-B, this compound can prevent the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and enhancing dopaminergic signaling.[3][4] This mechanism is believed to help alleviate the motor symptoms associated with Parkinson's disease.[5][6]

Furthermore, the inhibition of MAO-B can also have neuroprotective effects. The metabolic activity of MAO-B on dopamine produces reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress and neuronal damage.[3][4] By blocking this enzymatic activity, MAO-B inhibitors can reduce the formation of these harmful byproducts.[3][4]

Below is a diagram illustrating the generalized signaling pathway of dopamine metabolism and the action of a MAO-B inhibitor.

Caption: Dopamine metabolism and MAO-B inhibition.

This diagram illustrates that in a glial cell, dopamine is normally metabolized into the inactive compound DOPAC by MAO-B. A MAO-B inhibitor like this compound blocks this process, leading to increased dopamine availability in the synapse.

Experimental Workflow for In Vitro Evaluation

A typical workflow to assess the efficacy of a potential MAO-B inhibitor in a laboratory setting is outlined below.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 5. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]

- 6. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]

An In-depth Technical Guide on the Core Mechanism of Action of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Disclaimer: Direct experimental data on 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is limited in publicly available scientific literature. The following guide is constructed based on the known pharmacological profiles of structurally similar aminoindane derivatives, particularly other 6-methoxy-substituted indanamines and the active metabolite of the anti-Parkinson's agent rasagiline, (R)-1-aminoindan. The proposed mechanisms should be considered predictive until experimentally verified for the specific compound .

Introduction

This compound is a member of the aminoindane class of compounds. Aminoindanes are structurally related to phenethylamines and are known to interact with various components of the central nervous system, particularly monoaminergic systems. Based on its structural features, the primary mechanisms of action for this compound are hypothesized to be the inhibition of monoamine oxidase (MAO) enzymes and the modulation of monoamine transporters. This guide synthesizes the available evidence from closely related analogs to build a comprehensive profile of its likely biological activity.

Molecular Target Identification and Binding Profile

The principal molecular targets for 6-methoxy-2,3-dihydro-1H-inden-1-amine are predicted to be monoamine oxidase B (MAO-B) and the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

The unsubstituted core of the molecule, 1-aminoindan, is the primary active metabolite of rasagiline, a potent irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1][2] The metabolite itself, (R)-1-aminoindan, is a weak, reversible inhibitor of MAO-B.[1][2] This strongly suggests that this compound is also likely to exhibit inhibitory activity at MAO-B. Inhibition of MAO-B in the brain leads to decreased degradation of dopamine, thereby increasing its synaptic availability.

Research on a series of methoxy-substituted derivatives of indatraline, a potent monoamine transporter inhibitor, provides further insight. A 6-methoxy substituted analog in this series demonstrated high binding affinity for both the serotonin and norepinephrine transporters, with a notable, though lesser, affinity for the dopamine transporter. While not the exact molecule, this provides the strongest available quantitative evidence for the likely interaction of a 6-methoxyindanamine structure with these transporters.

Table 1: Predicted Binding Affinities for Monoamine Transporters (Data from a structurally related 6-methoxy indanamine derivative)

| Target | Kᵢ (nM) |

| Dopamine Transporter (DAT) | Moderate Affinity |

| Serotonin Transporter (SERT) | High Affinity |

| Norepinephrine Transporter (NET) | High Affinity |

Note: The qualitative affinities are inferred from studies on closely related analogs. Specific Kᵢ values for this compound are not available.

Signaling Pathways and Functional Effects

The interaction of this compound with its putative targets would initiate specific signaling cascades, leading to modulation of neurotransmitter levels and downstream cellular responses.

By inhibiting MAO-B within the presynaptic terminal and in glial cells, the compound would prevent the breakdown of dopamine. This leads to an accumulation of dopamine in the presynaptic neuron, making more available for vesicular packaging and subsequent release into the synapse.

Caption: MAO-B Inhibition Pathway.

Inhibition of DAT, SERT, and NET at the presynaptic membrane would block the reuptake of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft. This action prolongs the presence of these neurotransmitters in the synapse, enhancing their ability to bind to and activate postsynaptic receptors.

Caption: Monoamine Transporter Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to formally elucidate the mechanism of action of this compound.

-

Objective: To determine the inhibitory potency (IC₅₀) of the test compound against human MAO-A and MAO-B.

-

Principle: MAO enzymes catalyze the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrate: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.

-

Amplex® Red reagent.

-

Horseradish Peroxidase (HRP).

-

Test Compound: this compound, serially diluted.

-

Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

-

96-well black microplates.

-

Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

-

-

Procedure:

-

Prepare a reaction mixture containing MAO Assay Buffer, Amplex® Red, and HRP.

-

In a 96-well plate, add 10 µL of the test compound at various concentrations to respective wells. Include wells for vehicle control (no compound) and positive controls.

-

Add 50 µL of diluted MAO-A or MAO-B enzyme solution to each well.

-

Incubate the plate for 10 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.

-

Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 20-30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET.

-

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

-

Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

-

Assay Buffer (e.g., Tris-HCl with appropriate salts).

-

Test Compound: this compound, serially diluted.

-

Non-specific binding definer: e.g., 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

-

Glass fiber filter mats (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Scintillation cocktail and a microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kₔ), and the test compound at various concentrations.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding definer.

-

Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding = Total binding - Non-specific binding.

-

Determine the percent inhibition of specific binding at each concentration of the test compound.

-

Calculate the IC₅₀ value from a dose-response curve and convert it to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Conclusion

Based on robust evidence from structurally analogous compounds, this compound is predicted to function as a dual-action agent targeting both MAO-B and monoamine transporters (SERT, NET, and DAT). Its primary mechanism likely involves increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine. This profile suggests potential therapeutic applications in neurodegenerative and psychiatric disorders, such as Parkinson's disease and depression. Definitive characterization of its binding affinities and functional potencies through the experimental protocols outlined herein is essential to confirm these hypotheses and to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a research chemical belonging to the aminoindan class of compounds. Its structural similarity to known neuroactive agents, particularly monoamine oxidase (MAO) inhibitors, has made it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical, pharmacological, and analytical information for this compound, intended to support research and development activities. The hydrochloride salt form enhances solubility in aqueous media, facilitating its use in a variety of experimental settings.

Chemical and Physical Properties

This compound is the salt of a primary amine with a methoxy-substituted indane core. The presence of a chiral center at the C-1 position of the indane ring means that it can exist as (R) and (S) enantiomers.

Table 1: Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 6-Methoxy-indan-1-yl amine hydrochloride, 6-Methoxy-1-aminoindan HCl | [1] |

| CAS Number | 103028-80-4 (for hydrochloride) | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [2] |

| Molecular Weight | 199.68 g/mol | [2] |

| Boiling Point | 301.4 °C at 760 mmHg (for free base) | |

| Flash Point | 136.1 °C (for free base) | [1] |

| Vapor Pressure | 0.000789 mmHg at 25°C (for free base) | [1] |

| LogP | 2.34150 (for free base) | [1] |

| Purity | Typically ≥97% (commercially available) | [2] |

| Storage | Room temperature, in a dark, inert atmosphere |

Synthesis and Manufacturing

A plausible and commonly employed synthetic route to 6-methoxy-2,3-dihydro-1H-inden-1-amine is the reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 6-methoxy-1-indanone. The first step involves the formation of an imine intermediate, which is then reduced to the primary amine. The final step is the formation of the hydrochloride salt.

Experimental Protocol: Reductive Amination

Materials:

-

6-methoxy-1-indanone

-

Ammonia (aqueous or as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Methanol or Ethanol

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether or other suitable anti-solvent

Procedure:

-

Imine Formation: Dissolve 6-methoxy-1-indanone in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: To the solution containing the imine, slowly add the reducing agent (e.g., NaBH₃CN) in portions while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude free base of 6-methoxy-2,3-dihydro-1H-inden-1-amine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield this compound as a solid.

Pharmacological Profile

The pharmacological activity of this compound has not been extensively characterized in the public domain. However, its structural similarity to known monoamine oxidase (MAO) inhibitors, such as rasagiline, and its classification as an "antiparkinson agent" by some chemical suppliers, strongly suggests that its primary mechanism of action is the inhibition of MAO enzymes.[7][8]

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

Studies on related 2,3-dihydro-1H-inden-1-amine derivatives have shown that substitution patterns on the aromatic ring significantly influence the inhibitory activity and selectivity for MAO-A and MAO-B. Specifically, a methoxy group at the 6-position has been found to favor inhibition of MAO-A.[9]

Table 2: MAO Inhibitory Activity of Related 2,3-dihydro-1H-inden-1-amine Derivatives

| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |

| Derivative with 6-methoxy substitution (e.g., compound 4b) | MAO-A | 0.023 | Favors MAO-A | [9] |

| Derivative with 7-methoxy substitution (e.g., compound 4c) | MAO-B | 0.019 | Favors MAO-B | [9] |

Based on this structure-activity relationship, it is highly probable that 6-methoxy-2,3-dihydro-1H-inden-1-amine is a potent inhibitor of MAO-A.

Proposed Signaling Pathway

The primary signaling pathway affected by a MAO inhibitor is the metabolic pathway of monoamine neurotransmitters. By inhibiting MAO, the degradation of these neurotransmitters is reduced, leading to their accumulation in the presynaptic neuron and increased availability for release into the synaptic cleft.

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 3: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, a methoxy group singlet, aliphatic protons of the indane ring system, and an amine proton. The chemical shifts and coupling patterns would be consistent with the 6-methoxy-1-aminoindan structure. |

| ¹³C NMR | Resonances for aromatic carbons (including the methoxy-substituted carbon), aliphatic carbons of the indane ring, and the carbon of the methoxy group. |

| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 164.11. |

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of a potential monoamine oxidase inhibitor.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ value of a test compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or p-tyramine)

-

Amplex® Red reagent (or similar fluorescent probe)

-

Horseradish peroxidase (HRP)

-

Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

-

Test compound (this compound)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer. Prepare working solutions of MAO enzymes, substrate, Amplex Red, and HRP in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B). Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate and the Amplex Red/HRP solution to initiate the enzymatic reaction.

-

Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the MAO activity.

-

Data Analysis: Plot the percentage of MAO inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a promising research chemical with a high likelihood of being a potent monoamine oxidase inhibitor, with a probable selectivity for MAO-A. Its synthesis is achievable through standard organic chemistry techniques, primarily reductive amination of the corresponding indanone. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and potential as a therapeutic agent for neurological disorders. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Methoxy-1-Indanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-indanamine is a rigid analogue of the phenethylamine class of compounds, which are known to interact with various components of the monoaminergic neurotransmitter systems. Due to its structural similarity to known monoamine reuptake inhibitors and other psychoactive compounds, 6-methoxy-1-indanamine and its derivatives are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-methoxy-1-indanamine, with a focus on its interaction with monoamine transporters and monoamine oxidase enzymes. The information presented herein is based on available scientific literature and is intended to guide further research and drug development efforts.

Primary Therapeutic Targets: Monoamine Transporters

The primary therapeutic targets for compounds structurally related to 6-methoxy-1-indanamine are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of monoaminergic signaling. Inhibition of these transporters can lead to increased synaptic concentrations of dopamine, serotonin, and norepinephrine, which is a key mechanism of action for many antidepressant and psychostimulant medications.

Binding Affinity of a Structurally Related Analog

Table 1: Binding Affinities (Ki, nM) of 6-Methoxy-Indatraline Derivative at Monoamine Transporters [1]

| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

| 6-Methoxy-Indatraline Derivative (13c) | 3.9 ± 0.5 | 1.4 ± 0.2 | 1.9 ± 0.3 |

Data presented as the mean ± standard error of the mean (SEM). Lower Ki values indicate higher binding affinity.

The data clearly indicate that the 6-methoxy-indatraline derivative is a potent inhibitor of all three monoamine transporters, with the highest affinity for the serotonin and norepinephrine transporters.[1][2] This profile suggests that 6-methoxy-1-indanamine may also function as a triple reuptake inhibitor, a class of compounds with potential therapeutic efficacy in conditions such as major depressive disorder, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

Potential Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters and is a validated therapeutic strategy for depression and Parkinson's disease. Given that some indanone derivatives have been shown to be potent and selective MAO-B inhibitors, it is plausible that 6-methoxy-1-indanamine may also exhibit inhibitory activity at one or both MAO isoforms. However, to date, there is no direct experimental evidence to confirm this hypothesis for 6-methoxy-1-indanamine itself. Further investigation into its potential as a MAO inhibitor is warranted.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., 6-methoxy-1-indanamine) to the dopamine, serotonin, and norepinephrine transporters.

1. Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

-

Test compound (6-methoxy-1-indanamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

2. Procedure:

-

Membrane Preparation: Homogenize transporter-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Varying concentrations of the test compound or a non-labeled inhibitor for non-specific binding.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of a test compound on MAO-A and MAO-B activity.

1. Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B).

-

Test compound (6-methoxy-1-indanamine).

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

96-well microplates.

-

Spectrophotometer or fluorometer.

2. Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of MAO-A and MAO-B enzymes and the test compound at various concentrations in the assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compound or a known inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

-

Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Visualizations

Conclusion and Future Directions

The available evidence strongly suggests that the primary therapeutic targets of 6-methoxy-1-indanamine are the monoamine transporters (DAT, SERT, and NET). Based on data from a closely related structural analog, it is likely a potent triple reuptake inhibitor with a particularly high affinity for SERT and NET.[1][2] This profile indicates its potential for development as a therapeutic agent for a variety of neuropsychiatric disorders. Furthermore, the possibility of its interaction with monoamine oxidases presents another avenue for investigation.

Future research should focus on obtaining direct and quantitative binding and functional data for 6-methoxy-1-indanamine at the monoamine transporters and MAO enzymes. In vivo studies will also be crucial to elucidate its pharmacokinetic and pharmacodynamic properties and to assess its therapeutic efficacy and safety profile in relevant animal models of disease. The insights provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of this promising compound.

References

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 6-Methoxy-Aminoindans

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-methoxy-aminoindan scaffold has emerged as a significant area of interest in medicinal chemistry and pharmacology, primarily due to its structural relationship to known psychoactive compounds and its potential for therapeutic applications. These compounds are rigid analogs of phenethylamines, a class that includes neurotransmitters and potent pharmacological agents. The methoxy group at the 6-position of the aminoindan core is a key structural feature that critically influences the pharmacological profile, particularly the interaction with monoamine transporters. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 6-methoxy-aminoindans, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this area.

Data Presentation: Quantitative Analysis of 6-Methoxy-Aminoindan Derivatives

The following tables summarize the available quantitative data for 6-methoxy-aminoindan derivatives and related compounds, focusing on their binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as interactions with other receptors. This data is crucial for understanding the SAR of this class of compounds.

Table 1: Monoamine Transporter Binding Affinities of a 6-Methoxy-Aminoindan Analog

| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |

| 6-Methoxy-indatraline derivative | 15.0 | 0.8 | 1.2 |

Data extracted from a study on methoxy derivatives of indatraline, a complex aminoindan.[1]

Table 2: GPCR Modulation by a 6-Methoxy-Aminoindan Derivative

| GPCR Subtype | Binding Affinity Ki (nM) | Functional Response | Efficacy (% Max Response) | Neurotransmitter System |

| Alpha-2A Adrenoceptor | 134 | Partial Agonist | 65 | Noradrenergic |

| Alpha-2B Adrenoceptor | 211 | Partial Agonist | 58 | Noradrenergic |

| Alpha-2C Adrenoceptor | 41 | Full Agonist | 92 | Noradrenergic |

| 5-HT1A Receptor | 850 | Weak Agonist | 28 | Serotonergic |

Data for 1-Amino-6-methoxy-indan-2-OL.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 6-methoxy-aminoindan and for a key pharmacological assay used to characterize these compounds.

Representative Synthesis of a 6-Methoxy-Aminoindan Derivative

This protocol is a representative example adapted from general synthesis methods for 2-aminoindan derivatives and would require optimization for specific target compounds.[4]

Objective: To synthesize 6-methoxy-2-aminoindan.

Materials:

-

6-methoxy-1-indanone

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Methanol

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) in ether

Procedure:

-

Oxime Formation:

-

In a round-bottom flask, dissolve 6-methoxy-1-indanone (1 equivalent) in methanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-methoxy-1-indanone oxime.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Reduction of the Oxime:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (3-4 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of the 6-methoxy-1-indanone oxime (1 equivalent) in anhydrous diethyl ether or THF to the LAH suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-2-aminoindan as a free base.

-

-

Salt Formation (Optional but Recommended for Stability and Purification):

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of HCl in ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-methoxy-2-aminoindan hydrochloride as a stable salt.

-

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general procedure for determining the binding affinity of 6-methoxy-aminoindan derivatives for DAT, SERT, and NET.

Objective: To determine the inhibitory constant (Ki) of a test compound for monoamine transporters.

Materials:

-

Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

-

Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Test compound (6-methoxy-aminoindan derivative).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

-

Total Binding wells: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding wells: Add non-specific binding inhibitor, radioligand, and cell membranes.

-

Competitor Binding wells: Add the test compound at various concentrations, radioligand, and cell membranes.

-

-

Incubation:

-

Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the pharmacology of 6-methoxy-aminoindans.

Conclusion

The 6-methoxy-aminoindan scaffold represents a promising area for the development of novel therapeutic agents, particularly those targeting the monoamine transporter systems. The available data, though not yet comprehensive, indicates that the 6-methoxy substitution significantly influences the pharmacological profile, often imparting potent activity at the serotonin transporter. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, which will be essential for elucidating a more complete structure-activity relationship. The visualized workflows and signaling pathways serve to contextualize the experimental approaches and potential mechanisms of action. Further systematic studies are warranted to fully explore the therapeutic potential of this intriguing class of compounds. It is the hope that this technical guide will serve as a valuable resource for researchers dedicated to advancing this field of medicinal chemistry and pharmacology.

References

- 1. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-Amino-6-methoxy-indan-2-OL | 831191-90-3 [smolecule.com]

- 3. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2,3-dihydro-1H-inden-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several biologically active compounds. Its significance is highlighted by the discovery and development of rasagiline, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Rasagiline is a cornerstone in the treatment of Parkinson's disease, where it helps to alleviate motor symptoms by increasing dopamine levels in the brain.[2][3] Beyond its symptomatic effects, rasagiline and its derivatives have shown neuroprotective properties in preclinical models, suggesting a potential to modify the course of neurodegenerative diseases.[4][5][6] This has spurred further research into novel derivatives with enhanced potency, selectivity, and neuroprotective capabilities.[7][8]

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-dihydro-1H-inden-1-amine derivatives. It details various synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and elucidates the molecular pathways underlying their neuroprotective effects.

Synthetic Methodologies

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives can be broadly categorized into the formation of the core aminoindan structure and its subsequent functionalization. Enantioselectivity is a critical consideration, as the biological activity often resides in a single enantiomer, as exemplified by rasagiline (the R-enantiomer).

Synthesis of the Racemic 1-Aminoindan Core

The most common starting material for the synthesis of the 1-aminoindan core is 1-indanone. A prevalent method is the reductive amination of 1-indanone.

A general workflow for the synthesis of the racemic 1-aminoindan core is presented below:

Caption: General workflow for the synthesis of racemic 1-aminoindan.

Enantioselective Synthesis of (R)-1-Aminoindan

The therapeutic efficacy of many 1-aminoindan derivatives, including rasagiline, is dependent on their stereochemistry. Therefore, the enantioselective synthesis of the desired (R)-enantiomer is of paramount importance. Two primary strategies are employed:

-

Classical Resolution of Racemic 1-Aminoindan: This method involves the formation of diastereomeric salts using a chiral acid, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the resolved salt yields the enantiomerically pure 1-aminoindan.

-

Asymmetric Synthesis: More direct approaches involve the asymmetric reduction of an imine precursor or the enzymatic amination of 1-indanone. For instance, transaminase enzymes have been utilized for the direct amination of indanones with high enantioselectivity.[3] Another approach is the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines.[1]

Synthesis of N-Substituted Derivatives (e.g., Rasagiline)

The final step in the synthesis of many active derivatives is the N-alkylation of the 1-aminoindan core. The synthesis of rasagiline, for example, involves the reaction of (R)-1-aminoindan with propargyl chloride or bromide.

A general synthetic scheme for the N-alkylation of 1-aminoindan is as follows:

Caption: General workflow for the synthesis of Rasagiline.

Biological Activity and Structure-Activity Relationship (SAR)

The primary therapeutic target of many 2,3-dihydro-1H-inden-1-amine derivatives is MAO-B. The inhibitory potency and selectivity of these compounds are highly dependent on their structural features. The following table summarizes the in vitro inhibitory activities of rasagiline and some of its analogs against human MAO-A and MAO-B.

| Compound | R Group | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| Rasagiline | -CH2C≡CH | 0.82 | 0.004 | 205 |

| Selegiline | -CH(CH3)CH2C≡CH | 0.08 | 0.005 | 16 |

| Analog 1 | -H | >100 | >100 | - |

| Analog 2 | -CH3 | 15 | 0.5 | 30 |

| Analog 3 | -CH2CH2Ph | 0.5 | 0.01 | 50 |

Data compiled from multiple sources. [9][10]

From the data, several key SAR insights can be drawn:

-

The N-propargyl group is crucial for high MAO-B inhibitory potency.

-

The (R)-configuration at the 1-position of the indan ring is essential for optimal activity.

-

Modifications to the propargyl group can influence both potency and selectivity.

-

The unsubstituted 1-aminoindan is largely inactive.

Neuroprotective Mechanisms of Rasagiline and Derivatives

Beyond MAO-B inhibition, rasagiline and some of its derivatives exhibit significant neuroprotective effects that are independent of their MAO-inhibitory activity.[4][6] These effects are largely attributed to the propargylamine moiety.[5] The neuroprotective signaling cascade involves the activation of protein kinase C (PKC) and the mitogen-activated protein (MAP) kinase pathway.[7] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax.[4][5] Furthermore, these compounds can promote the processing of amyloid precursor protein (APP) towards the neuroprotective soluble APP alpha (sAPPα).[4]

The following diagram illustrates the proposed neuroprotective signaling pathway of rasagiline and its derivatives:

Caption: Neuroprotective signaling pathway of rasagiline derivatives.

Experimental Protocols

Synthesis of Racemic N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ((Rac)-Rasagiline)

Materials and Reagents:

-

Racemic 1-aminoindan

-

Propargyl bromide (or propargyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add racemic 1-aminoindan (1.0 equivalent).

-

Solvent and Base Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (approximately 2.0 equivalents).

-

Alkylation: While stirring the suspension vigorously, slowly add propargyl bromide (approximately 1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate and wash it with water to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude (Rac)-Rasagiline can be purified by column chromatography on silica gel.

Resolution of Racemic 1-Aminoindan using N-acetyl-L-glutamic acid

Procedure:

-

Salt Formation: Combine racemic 1-aminoindan with N-acetyl-L-glutamic acid in a suitable solvent (e.g., ethanol). The molar ratio of the amine to the chiral acid is typically between 1:0.5 and 1:1.3.[11]

-

Crystallization: Heat the mixture to obtain a clear solution and then cool it slowly to allow for the crystallization of the less soluble diastereomeric salt, (R)-1-aminoindan N-acetyl-L-glutaminate. Seeding with pre-existing crystals may be beneficial.[11]

-

Isolation: Isolate the precipitated salt by filtration and wash with a cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the N-acetyl-L-glutamic acid and liberate the (R)-1-aminoindan.

-

Extraction: Extract the free amine into an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched (R)-1-aminoindan.[11]

Synthesis of (R)-Rasagiline mesylate

Procedure:

-

Alkylation: (R)-1-aminoindan is alkylated with propargyl chloride in acetonitrile in the presence of potassium carbonate at 60°C for 16 hours to yield (R)-N-propargyl-1-aminoindan (rasagiline base).[12]

-

Salt Formation: The crude rasagiline base is dissolved in isopropanol and heated. Methanesulfonic acid (1.0 equivalent) is added dropwise. The mixture is seeded with rasagiline mesylate crystals, leading to the precipitation of the product.[12]

-

Isolation and Purification: The mixture is cooled, and the crystalline product is isolated by filtration, washed with cold isopropanol, and dried to afford (R)-Rasagiline mesylate.[12]

References

- 1. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. ajpamc.com [ajpamc.com]

- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 [data.epo.org]

- 12. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: The Role of the Methoxy Group in the Activity of Aminoindan Derivatives

Introduction

Aminoindan derivatives represent a versatile class of compounds with significant pharmacological applications, ranging from central nervous system stimulants to therapeutic agents for neurodegenerative diseases.[1][2] The 2-aminoindan scaffold, a cyclized phenethylamine analog, serves as a foundational structure for numerous psychoactive substances and therapeutic candidates.[3] The functional activity and target selectivity of these derivatives can be profoundly influenced by substitutions on the indane ring system. Among these, the methoxy (-OCH₃) group plays a pivotal role in modulating the pharmacological profile.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) conferred by the methoxy group on aminoindan derivatives. We will explore its influence on monoamine transporters, receptor binding, and enzyme inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. The methoxy group, with its specific electronic and steric properties, is a key pharmacophore that can shift a compound's activity from a catecholaminergic profile towards a serotonergic one, or enhance its potency as an enzyme inhibitor, making it a critical tool in rational drug design.[4][5]

The Influence of Methoxy Substitution on Pharmacological Targets

The introduction of a methoxy group onto the aminoindan ring system significantly alters the compound's interaction with various biological targets. Its primary effects are observed in the modulation of monoamine transporter selectivity and in the inhibition of enzymes like monoamine oxidase.

Monoamine Transporter Selectivity

The most pronounced effect of methoxy substitution on the aromatic ring of 2-aminoindan is the shift in selectivity towards the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters.

-

Unsubstituted 2-Aminoindan (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, predicting stimulant effects similar to amphetamine.[6]

-

5-Methoxy-2-Aminoindan (MEAI): The addition of a methoxy group at the 5-position dramatically increases potency at SERT while reducing potency at DAT and NET.[6] This transforms the compound into a modestly selective serotonin releasing agent (SSRA).[7] MEAI is approximately 6-fold selective for inducing serotonin release over norepinephrine and 20-fold selective over dopamine.[6][7] This profile is associated with entactogenic effects rather than strong psychostimulation.[7]

-

5-Methoxy-6-methyl-2-aminoindan (MMAI): The further addition of a methyl group at the 6-position, alongside the 5-methoxy group, results in a highly selective SSRA.[8] MMAI displays over 100-fold lower potency at NET and DAT compared to SERT, making it one of the most selective serotonin releasers known.[6][8] This high selectivity has made it a valuable tool for researching the effects of serotonin release.[9]

The following diagram illustrates the structure-activity relationship governing this shift in transporter selectivity.

Table 1: Comparative Potency of Aminoindan Derivatives at Monoamine Transporters

| Compound | Target | Potency (IC₅₀ or Kᵢ, nM) | Selectivity Profile | Reference |

| 2-Aminoindan (2-AI) | DAT | Low nM range (specific value varies) | Selective NET/DAT substrate | [6] |

| NET | Low nM range (specific value varies) | [6] | ||

| SERT | High nM / Low µM range | [6] | ||

| 5-Methoxy-2-aminoindan (MEAI) | DAT | ~20x weaker than SERT | Modestly selective SSRA | [6][7] |

| NET | ~6x weaker than SERT | [6][7] | ||

| SERT | High nM potency | [6][7] | ||

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | DAT | >100x weaker than SERT | Highly selective SSRA | [6][8] |

| NET | >100x weaker than SERT | [6][8] | ||

| SERT | High nM potency | [6][8] | ||

| Note: Specific quantitative values can vary between studies based on assay conditions. The table reflects relative potencies. |

Monoamine Oxidase (MAO) Inhibition

The methoxy group also plays a significant role in the activity of indanone derivatives (structurally related to aminoindans) as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.

An analysis of structure-activity relationships for a series of 2-heteroarylidene-1-indanone derivatives demonstrated that substitution with a methoxy group on the indanone A-ring leads to a significant enhancement in MAO-B inhibition compared to unsubstituted analogs.[10] These compounds were found to be potent in vitro inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range (as low as 0.0044 µM).[10] This makes methoxy-substituted indanones promising leads for the development of treatments for Parkinson's disease, where MAO-B inhibition is a validated therapeutic strategy.[10][11]

Table 2: MAO-B Inhibition for Methoxy-Substituted Indanone Derivatives

| Compound Class | Methoxy Substitution | MAO-B Inhibition (IC₅₀) | Effect of Methoxy Group | Reference |

| 2-Heteroarylidene-1-indanones | Yes (on A-ring) | 0.0044 - 1.53 µM | Significant enhancement of inhibition | [10] |

| No | Weaker inhibition | - | [10] |

Adrenergic and Serotonergic Receptor Binding